molecular formula C25H22ClNO4 B070894 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid CAS No. 186320-20-7

3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid

Cat. No. B070894
CAS RN: 186320-20-7
M. Wt: 435.9 g/mol
InChI Key: QBZLIPNTUZDPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid, also known as Fmoc-Cl-Val-Val-OH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of valine, an essential amino acid, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH is not fully understood. However, it is believed to act as a protease inhibitor, which means it can prevent the breakdown of proteins by enzymes called proteases. This property makes it a useful tool in the study of proteases and their role in various biological processes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases such as trypsin and chymotrypsin. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH has been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH is its versatility in solid-phase peptide synthesis. It can be easily incorporated into peptides and proteins, making it a useful tool in the study of these biomolecules. However, one limitation of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH is its cost. It is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. Additionally, 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH could be used in the synthesis of novel cyclic peptides with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH and its potential applications in various biological processes.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH involves the reaction of Fmoc-Cl with valine in the presence of a base such as triethylamine. This reaction results in the formation of Fmoc-Val-OH, which is then reacted with valine again to produce Fmoc-Val-Val-OH. Finally, the chloro group is introduced using thionyl chloride to obtain 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH.

Scientific Research Applications

3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. This compound is commonly used in solid-phase peptide synthesis, a technique used to produce peptides in a stepwise manner on a solid support. 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic AcidVal-OH is also used in the synthesis of cyclic peptides, which have potential applications in drug discovery.

properties

IUPAC Name

3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)17(13-24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLIPNTUZDPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374676
Record name fmoc-baclofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid

CAS RN

186320-20-7
Record name 4-Chloro-β-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186320-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-baclofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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